molecular formula C10H11N B1295322 2,4,6-Trimethylbenzonitrile CAS No. 2571-52-0

2,4,6-Trimethylbenzonitrile

Cat. No. B1295322
CAS RN: 2571-52-0
M. Wt: 145.2 g/mol
InChI Key: SNIZBGQMWRHNDY-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzonitrile is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications. It is known to react with different types of reagents, leading to a variety of products that have been analyzed using various spectroscopic methods and, in some cases, X-ray crystallography.

Synthesis Analysis

The synthesis of derivatives related to 2,4,6-trimethylbenzonitrile has been explored in several studies. For instance, the synthesis of 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile was achieved using a Bi(OTf)3 catalyzed reaction of acetone and malononitrile, yielding the product in 70% yield . Another study reported the synthesis of 2,3,4-trimethoxybenzonitrile from pyrogallol through a series of reactions including methylation, bromination, and cyanidation, followed by hydrolysis to obtain 2,3,4-trimethoxybenzoic acid .

Molecular Structure Analysis

The molecular structures of the reaction products involving 2,4,6-trimethylbenzonitrile have been elucidated using NMR spectroscopy and X-ray crystallography. For example, the structure of a 1,2-oxazolo[4,5-h]-1,4-benzoxazin-4(6H)-one derivative was determined by X-ray crystal structure analysis . Similarly, the structure of a 2-amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4(S)-tetracarbonitrile was established by spectral analysis and X-ray diffraction studies .

Chemical Reactions Analysis

2,4,6-Trimethylbenzonitrile has been used as a reactant in various chemical reactions. It reacts with N-oxides to form dioxazole derivatives, with the outcome depending on the substitution pattern of the quinones involved . The compound also undergoes cycloaddition reactions with 2H-3,4-dihydro-1,4-benzoxazin-6(8aH)-ones, leading to products whose regio- and stereoselectivity were investigated . Additionally, reactions with nitrogen dioxide have been studied, resulting in products such as trinitrocyclohex-2-enones and dinitrocyclohex-2-enones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trimethylbenzonitrile and its derivatives have been inferred from their synthesis and reactivity. The crystal structure analysis provides insights into the molecular conformation and the arrangement of molecules in the solid state . The reactivity of the compound with various reagents indicates its potential utility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds . The studies also highlight the influence of substituents on the reactivity and the properties of the resulting compounds .

Scientific Research Applications

Cycloaddition Reactions

2,4,6-Trimethylbenzonitrile is extensively used in cycloaddition reactions. It has been found to react with various di- and tetrasubstituted p-benzoquinones, resulting in the formation of dioxazole and isoxazoline derivatives. This reactivity is influenced by the resonance and inductive effects of substituents on the quinone carbonyl (Shiraishi, Ikeuchi, & Asahara, 1978). Moreover, it participates in 1,3-dipolar cycloadditions with alkyldicyanamides and alkynyliodonium salts, leading to the formation of various oxadiazoles and isoxazolyliodonium salts, respectively (Benders, Reinhoudt, & Ham, 1981); (Kitamura, Mansei, & Fujiwara, 2002).

Thermochemistry Studies

In thermochemistry, 2,4,6-trimethylbenzonitrile has been used to benchmark the gas-phase enthalpies of formation and vaporization enthalpies of methylbenzonitriles. This data is crucial for understanding the stabilizing interactions between cyano and methyl groups (Zaitseva et al., 2015).

Safety And Hazards

2,4,6-Trimethylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

There is limited information available on the future directions of 2,4,6-Trimethylbenzonitrile .

properties

IUPAC Name

2,4,6-trimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZBGQMWRHNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180402
Record name Benzonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzonitrile

CAS RN

2571-52-0
Record name Mesitonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIMETHYLBENZONITRILE
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Record name MESITONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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